molecular formula C10H9ClO B1591334 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one CAS No. 919078-00-5

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1591334
CAS No.: 919078-00-5
M. Wt: 180.63 g/mol
InChI Key: GZWOKGOZBZOPDC-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO It is a derivative of 2,3-dihydro-1H-inden-1-one, where the hydrogen atoms at positions 6 and 5 are replaced by a chlorine atom and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6-chloro-5-methylindan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the cyclization of a suitably substituted phenylpropanoic acid derivative. This method may involve the use of strong acids or bases to facilitate the cyclization process, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of 6-substituted-5-methyl-2,3-dihydro-1H-inden-1-one derivatives.

Scientific Research Applications

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic or optical properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, such as the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

The compound’s structural features, such as the presence of a chlorine atom and a ketone group, contribute to its binding affinity and specificity for target molecules. Understanding these interactions at the molecular level is crucial for optimizing the compound’s efficacy and safety in therapeutic applications.

Comparison with Similar Compounds

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

    6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group at position 5, which may affect its chemical reactivity and biological activity.

    5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom at position 6, which may influence its interactions with biological targets.

    2,3-Dihydro-1H-inden-1-one: The parent compound without any substituents, serving as a reference for understanding the effects of chlorine and methyl substitutions.

The presence of both chlorine and methyl groups in this compound imparts unique properties, making it distinct from its analogs. These substitutions can enhance its stability, reactivity, and potential biological activity, highlighting its significance in various research and industrial applications.

Properties

IUPAC Name

6-chloro-5-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWOKGOZBZOPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582458
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919078-00-5
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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